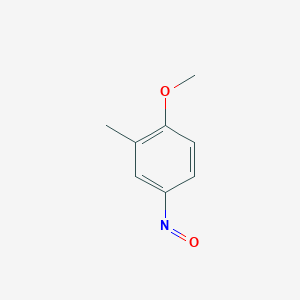![molecular formula C22H18S2 B14282415 2,2'-[Disulfanediylbis(methylene)]dinaphthalene CAS No. 165072-40-2](/img/structure/B14282415.png)
2,2'-[Disulfanediylbis(methylene)]dinaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Disulfanediylbis(methylene)]dinaphthalene is an organic compound characterized by the presence of two naphthalene rings connected via a disulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene typically involves the reaction of naphthalene derivatives with disulfide-containing reagents. One common method is the reaction of 2-naphthylmethyl chloride with sodium disulfide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]dinaphthalene undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Dithiothreitol or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
2,2’-[Disulfanediylbis(methylene)]dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene involves its interaction with molecular targets such as proteins and enzymes. The disulfide bridge can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Disulfanediylbis(methylene)]di(1,3-propanediamine)
- 2,2’-Disulfanediylbis(N-methylethanamine)
- 2,2’-Disulfanediylbis(4-methylaniline)
Uniqueness
2,2’-[Disulfanediylbis(methylene)]dinaphthalene is unique due to its naphthalene-based structure, which imparts distinct electronic and optical properties
Propriétés
Numéro CAS |
165072-40-2 |
|---|---|
Formule moléculaire |
C22H18S2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-[(naphthalen-2-ylmethyldisulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C22H18S2/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-24-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2 |
Clé InChI |
NHYGIEOAQYXEIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CSSCC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)



![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)







phosphanium perchlorate](/img/structure/B14282431.png)
